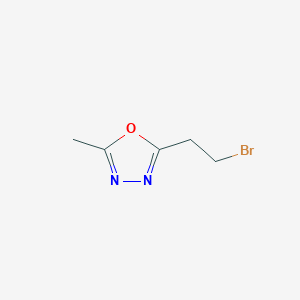

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” is likely to be an organic compound given its structure. Organic compounds containing a bromoethyl group are often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” were not found, N-alkylation of similar compounds has been studied . The N-alkylation of free-base chlorin and its corresponding Zn(II) complex was extended to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Chemical Reactions Analysis

The scope of the reaction was studied by extending the N-alkylation of the free-base chlorin and its corresponding Zn(II) complex to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of 1,3,4-Oxadiazole Derivatives

New derivatives of 1,3,4-oxadiazole have been synthesized, showing significant antimicrobial activities. These derivatives include compounds with a 6-bromonaphthalene moiety, indicating the versatility of the oxadiazole ring in chemical synthesis (Mayekar et al., 2010).

Green Synthetic Methods

Eco-friendly synthetic methods for 2-aryl-1,3,4-oxadiazoles have been developed, featuring high yields and energy efficiency. This reflects the growing importance of sustainable practices in chemical synthesis (Zhu et al., 2015).

Biological and Pharmaceutical Applications

Antimicrobial Evaluation

Various 1,3,4-oxadiazole derivatives, including those synthesized through C–S bond formation and azide–alkyne cyclocondensation, have demonstrated promising in vitro antibacterial and antifungal activities (Sindhu et al., 2013).

Anti-Inflammatory Activity

Some newly synthesized 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, highlighting their potential in therapeutic applications (Santhanalakshmi et al., 2022).

Industrial and Environmental Applications

Corrosion Inhibition

Oxadiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion, demonstrating high inhibition efficiency. This suggests their potential use in industrial applications to protect metals from corrosion (Kalia et al., 2020).

Delayed Luminescence in OLEDs

Certain oxadiazole derivatives have been found to exhibit delayed luminescence, making them useful in organic light-emitting diodes (OLEDs) with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFQLQZAXYLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)